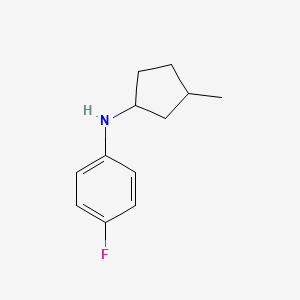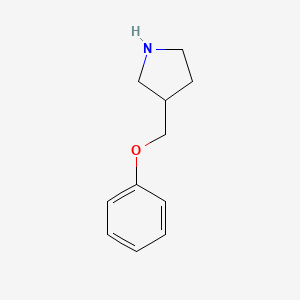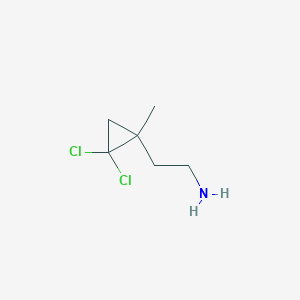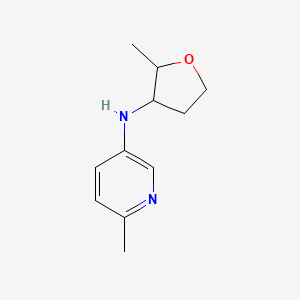![molecular formula C6H8F3NO B13285988 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13285988.png)
7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)-2-oxa-5-azabicyclo[410]heptane is a bicyclic compound characterized by the presence of a trifluoromethyl group, an oxygen atom, and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the bicyclic structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve the desired product quality and quantity.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to modify the functional groups.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Dioxiranes and other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas with a catalyst or chemical reducing agents.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products: The major products formed from these reactions include oxygenated derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Scientific Research Applications
7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The trifluoromethyl group and the bicyclic structure contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the trifluoromethyl group and nitrogen atom.
3-Azabicyclo[3.1.1]heptane: Contains a nitrogen atom within a different bicyclic framework.
Uniqueness: 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H8F3NO |
|---|---|
Molecular Weight |
167.13 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)3-4-5(3)11-2-1-10-4/h3-5,10H,1-2H2 |
InChI Key |
XZVIYSKMCODTKK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C(C2N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Furan-2-ylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13285915.png)


![4-[(tert-butylamino)methyl]-N,N-dimethylaniline](/img/structure/B13285928.png)
![(2-Methylpentan-3-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13285940.png)
![2-[(But-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13285941.png)
![2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13285947.png)
![4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B13285953.png)
amine](/img/structure/B13285959.png)

![3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13285995.png)


